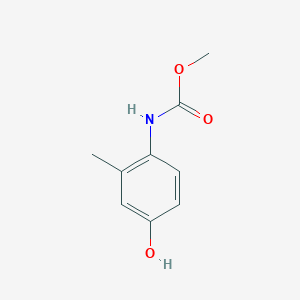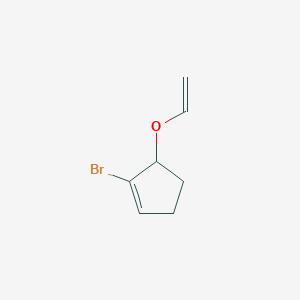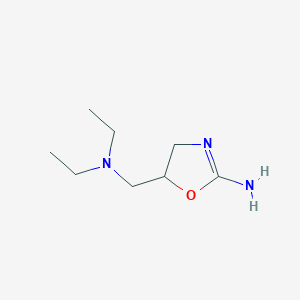![molecular formula C8H10N4S B8292000 3-[(4-aminopyrimidin-2-yl)methylsulfanyl]propanenitrile](/img/structure/B8292000.png)
3-[(4-aminopyrimidin-2-yl)methylsulfanyl]propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-aminopyrimidin-2-yl)methylsulfanyl]propanenitrile is a chemical compound that features a pyrimidine ring substituted with an amino group at the 4-position and a methylsulfanyl group at the 2-position The propanenitrile group is attached to the sulfur atom of the methylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-aminopyrimidin-2-yl)methylsulfanyl]propanenitrile typically involves multiple steps starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by the condensation of benzylidene acetones with ammonium thiocyanate, followed by ring closure and aromatization.
Introduction of the Methylsulfanyl Group: The pyrimidine intermediate is then subjected to S-methylation using methyl iodide or dimethyl sulfate.
Attachment of the Propanenitrile Group: The final step involves the nucleophilic substitution reaction where the methylsulfanyl group is reacted with 3-bromopropanenitrile under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(4-aminopyrimidin-2-yl)methylsulfanyl]propanenitrile undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidines.
Wissenschaftliche Forschungsanwendungen
3-[(4-aminopyrimidin-2-yl)methylsulfanyl]propanenitrile has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential antitrypanosomal and antiplasmodial agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Chemistry: It is employed in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 3-[(4-aminopyrimidin-2-yl)methylsulfanyl]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group on the pyrimidine ring can form hydrogen bonds with active site residues, while the nitrile group can participate in coordination with metal ions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-aminopyrimidine derivatives: These compounds share the pyrimidine core structure and exhibit similar biological activities.
Methylsulfanyl-substituted pyrimidines: These compounds have the methylsulfanyl group but may differ in the position or additional substituents.
Uniqueness
3-[(4-aminopyrimidin-2-yl)methylsulfanyl]propanenitrile is unique due to the combination of the amino group, methylsulfanyl group, and propanenitrile moiety. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and biological research.
Eigenschaften
Molekularformel |
C8H10N4S |
|---|---|
Molekulargewicht |
194.26 g/mol |
IUPAC-Name |
3-[(4-aminopyrimidin-2-yl)methylsulfanyl]propanenitrile |
InChI |
InChI=1S/C8H10N4S/c9-3-1-5-13-6-8-11-4-2-7(10)12-8/h2,4H,1,5-6H2,(H2,10,11,12) |
InChI-Schlüssel |
UYACGRRBMAJKDA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(N=C1N)CSCCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-{1-[(tert-butoxy)carbonyl]-5,5-dimethylpyrrolidin-2-yl}acetic acid](/img/structure/B8291998.png)


![4-Aminomethyl-1-[3-(p-Fluorophenoxy)propyl]piperidine](/img/structure/B8292014.png)
